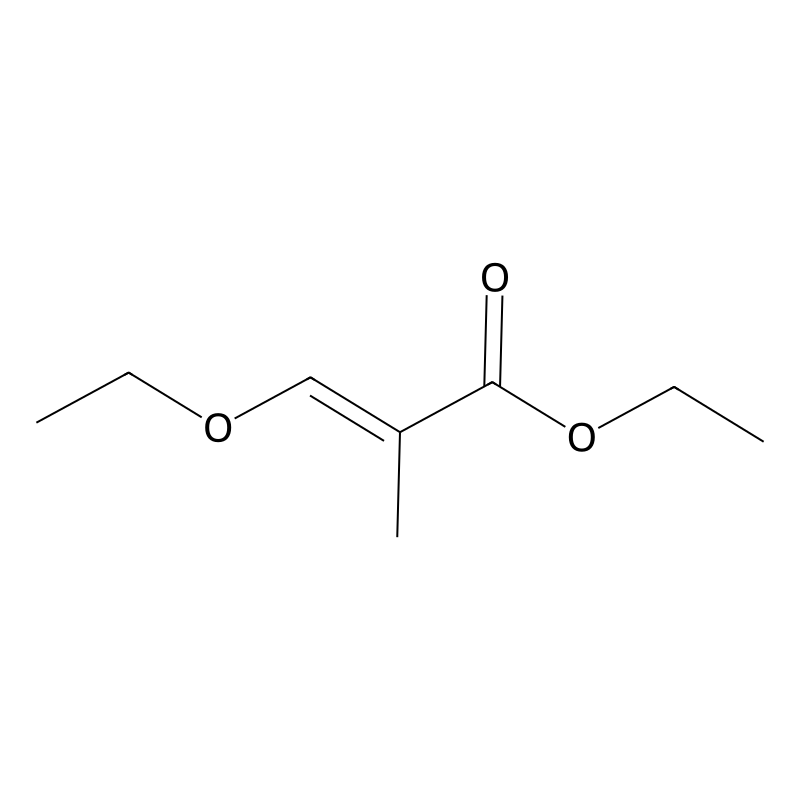

ethyl (E)-3-ethoxy-2-methylacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Monomer for Polymerization: Due to its reactive double bond, ethyl (E)-3-ethoxy-2-methylacrylate can act as a monomer for the synthesis of various polymers. These polymers can have potential applications in areas such as coatings, adhesives, and drug delivery systems [].

- Michael Acceptor: The molecule's carbonyl group allows it to function as a Michael acceptor in Michael addition reactions. This reaction type is valuable for creating new carbon-carbon bonds in organic synthesis [].

Medicinal Chemistry:

- Intermediate for Drug Discovery: Ethyl (E)-3-ethoxy-2-methylacrylate can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications. Researchers can modify the molecule to explore its therapeutic potential for various diseases [].

Material Science:

- Precursor for Functional Materials: The molecule's functional groups offer possibilities for its use as a precursor in the development of new materials with specific properties. For example, researchers might explore its potential in the creation of materials with desired optical or electronic characteristics [].

Ethyl (E)-3-ethoxy-2-methylacrylate is a chemical compound with the molecular formula C₈H₁₄O₃ and a molecular weight of approximately 158.19 g/mol. It appears as a colorless liquid and is characterized by its pleasant odor. The compound features an ethoxy group and a methylacrylate structure, which contributes to its reactivity and utility in various applications. Ethyl (E)-3-ethoxy-2-methylacrylate is primarily used as a monomer in the synthesis of polymers and copolymers, particularly in coatings and adhesives .

- Polymerization: This compound can undergo radical polymerization to form poly(ethyl (E)-3-ethoxy-2-methylacrylate), which is utilized in producing coatings and adhesives.

- Michael Addition: The compound can act as a Michael acceptor in conjugate addition reactions, allowing for the synthesis of more complex molecules.

- Esterification: It can react with alcohols to form esters, expanding its utility in various chemical syntheses .

Several methods for synthesizing ethyl (E)-3-ethoxy-2-methylacrylate have been documented:

- Direct Esterification: This method involves the reaction between ethyl acetate and sodium ethoxide, followed by the addition of methyl acrylate.

- Transesterification: Ethyl (E)-3-ethoxy-2-methylacrylate can be synthesized through transesterification processes involving other acrylates and alcohols.

- Addition Reactions: The compound can also be formed through addition reactions involving ethylene oxide and methyl acrylate under specific catalytic conditions .

Ethyl (E)-3-ethoxy-2-methylacrylate finds application in various fields:

- Coatings: Used as a monomer to produce durable coatings with excellent adhesion properties.

- Adhesives: Employed in formulating adhesives that require flexibility and strength.

- Polymer Production: Serves as a building block for synthesizing specialty polymers used in various industrial applications .

Interaction studies regarding ethyl (E)-3-ethoxy-2-methylacrylate primarily focus on its reactivity with other chemicals rather than biological interactions. It is known to interact with radical initiators during polymerization, affecting the rate and extent of polymer formation. Additionally, its reactivity with nucleophiles makes it useful in synthetic organic chemistry for creating more complex structures .

Several compounds share structural similarities with ethyl (E)-3-ethoxy-2-methylacrylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Acrylate | Simple acrylate | Lower boiling point; widely used in coatings |

| Methyl Methacrylate | Methacrylate | Higher glass transition temperature; used in PMMA |

| Ethyl 3-Mercaptoacrylate | Thiol-containing acrylate | Reactivity with thiols; used for specific applications |

| Ethyl 4-(Dimethylamino)benzoate | Amino-substituted acrylate | Enhanced solubility; used in dye applications |

Ethyl (E)-3-ethoxy-2-methylacrylate is unique due to its specific ethoxy substitution, which influences its reactivity and application potential compared to other similar compounds .

Esterification Strategies for Acrylate Derivative Synthesis

The primary synthetic route to ethyl (E)-3-ethoxy-2-methylacrylate involves esterification reactions between 3-ethoxy-2-methylacrylic acid and ethanol. This process typically employs acid catalysis to facilitate the formation of the ester bond with the elimination of water as a by-product. The general reaction can be represented as:

3-ethoxy-2-methylacrylic acid + ethanol → ethyl (E)-3-ethoxy-2-methylacrylate + water

Several esterification strategies have been documented for the synthesis of this compound:

Direct Acid-Catalyzed Esterification: This conventional approach uses strong acid catalysts such as sulfuric acid to promote the reaction between the carboxylic acid and ethanol. The process typically requires reflux conditions to drive the equilibrium toward product formation by removing water.

Fischer Esterification: A specialized form of acid-catalyzed esterification particularly suitable for acrylate synthesis. When applied to ethyl (E)-3-ethoxy-2-methylacrylate production, this approach offers good control over the stereochemical outcome, favoring the E-isomer.

Alternative Synthetic Routes: Another viable approach involves the reaction of vinyl ethyl ether with trichloroacetyl chloride under controlled temperatures (20–40°C), followed by treatment with organic bases and ethanol. This method can provide better stereoselectivity toward the E-isomer.

Table 1: Comparison of Esterification Methods for Ethyl (E)-3-ethoxy-2-methylacrylate Synthesis

| Esterification Method | Catalyst | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acid-Catalyzed | H₂SO₄, p-TsOH | Reflux, 5-8 hours | Simple setup, inexpensive reagents | Water formation limits conversion |

| Fischer Esterification | H₂SO₄ | Reflux with water removal | Higher yields, better control | Requires additional equipment for water removal |

| Acryloyl Chloride Route | Base (TEA, pyridine) | 0-25°C, 1-3 hours | Higher yields, faster reaction | Uses moisture-sensitive reagents |

| Continuous Flow Method | H₂SO₄/heterogeneous catalysts | 50-70°C, minutes | Rapid, scalable, higher purity | Requires specialized equipment |

Continuous Flow Reactor Systems in Industrial-Scale Production

Continuous flow processing represents a significant advancement in the synthesis of acrylate compounds including ethyl (E)-3-ethoxy-2-methylacrylate. These systems offer considerable advantages over traditional batch processes, particularly for compounds that present handling challenges or require precise reaction control.

For the synthesis of acrylate monomers like ethyl (E)-3-ethoxy-2-methylacrylate, a laboratory-scale continuous flow process has been developed that can be scaled to industrial production. This system typically employs:

Tubular Reactor Configuration: A setup where acryloyl chloride (or similar precursor) reacts with alcohols in the presence of a base such as triethylamine.

Enhanced Reaction Kinetics: The continuous flow process achieves excellent conversions within remarkably short residence times, typically between 0.5 to 5 minutes. This significant time reduction compared to batch processes (often requiring hours) demonstrates the efficiency of continuous flow systems.

Side-Reaction Suppression: Formation of unwanted by-products, such as 3-chloropropionyl ester derivatives, is minimized to less than 1%. This improved selectivity leads to higher purity products with reduced purification requirements.

Slurry Processing Capability: Many acrylate syntheses produce slurries that can cause clogging in continuous systems. Advanced flow reactors incorporate ultrasonication-assisted strategies to process these challenging mixtures without equipment failure.

Production Efficiency: Laboratory-scale continuous flow reactors have demonstrated operation throughputs of approximately 78.6 g/h with isolated yields reaching 95% for similar acrylate monomers. When scaled to industrial production, these systems can achieve significantly higher outputs while maintaining quality.

The application of continuous flow technology to the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate offers several key benefits:

- Improved safety profile when handling potentially hazardous reactants

- Enhanced heat transfer capabilities for better temperature control

- Reduced reaction times leading to higher productivity

- Consistent product quality with excellent reproducibility

- Lower solvent requirements aligning with green chemistry principles

Catalytic Systems for Stereoselective Acrylate Formation

The stereochemical control during synthesis of ethyl (E)-3-ethoxy-2-methylacrylate is crucial for obtaining the desired trans configuration. Various catalytic systems have been investigated for stereoselective synthesis of acrylate derivatives that could be applicable to this compound.

Homogeneous and heterogeneous catalysts show varying effectiveness in acrylate esterification reactions. A comparative study of different catalysts for the esterification of acrylic acid with ethanol revealed significant performance differences:

Table 2: Catalyst Performance Comparison in Acrylate Esterification

| Catalyst Type | Catalyst | Conversion (%) at 70°C, 1:1 molar ratio, 2% catalyst loading |

|---|---|---|

| Homogeneous | H₂SO₄ | 63.2 |

| Homogeneous | p-Toluenesulfonic acid (p-TSA) | 61.0 |

| Homogeneous | HCl | 53.3 |

| Homogeneous | HI | 21.4 |

| Heterogeneous | Dowex 50WX | 35.0 |

| Heterogeneous | Amberlyst 15 | 14.8 |

For stereoselective synthesis of (E)-configured acrylates, several approaches have shown promise:

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions with specific ligands can promote the formation of (E)-isomers of acrylate derivatives. While not directly reported for ethyl (E)-3-ethoxy-2-methylacrylate, these methodologies could potentially be adapted.

Chiral Catalyst Systems: Enantioselective catalysis using chiral anion phase-transfer strategies has demonstrated effectiveness in controlling stereochemistry in acrylate synthesis. The reaction conditions and catalyst structure significantly influence the stereochemical outcome.

Heterogeneous Catalysis: Porous acid catalysts like phenolsulphonic acid-formaldehyde resins (PAFR) have shown remarkable efficiency in esterification reactions. These catalysts create microenvironments that may influence the stereochemical outcome of the reaction.

The choice of catalyst for ethyl (E)-3-ethoxy-2-methylacrylate synthesis should consider both the stereoselectivity requirements and practical aspects such as catalyst recovery, reusability, and environmental impact.

Solvent-Free Synthesis Approaches in Green Chemistry Contexts

In alignment with green chemistry principles, significant efforts have been directed toward developing solvent-free or reduced-solvent methodologies for acrylate synthesis. These approaches minimize waste generation, reduce energy consumption, and decrease the environmental footprint of chemical processes.

For ethyl (E)-3-ethoxy-2-methylacrylate synthesis, several environmentally friendly approaches show promise:

Neat Reaction Conditions: Direct esterification between 3-ethoxy-2-methylacrylic acid and ethanol can be performed without additional solvents, using the alcohol reactant as both reagent and reaction medium. This approach eliminates the need for additional solvents and their associated disposal issues.

Heterogeneous Catalysis without Water Removal: Traditionally, water removal is necessary to drive esterification equilibrium toward product formation. However, research has demonstrated that certain heterogeneous catalysts can efficiently promote esterification without water removal. The porous structure of catalysts like PAFR creates a hydrophobic microenvironment that naturally separates the water by-product from the reaction zone.

Phase Behavior Exploitation: The hydrophobicity of the reaction components can influence esterification equilibrium. Studies have shown that when using hydrophobic alcohols and substrates, high esterification yields can be achieved even in the presence of water. This phenomenon could be harnessed for ethyl (E)-3-ethoxy-2-methylacrylate synthesis, especially considering the moderate hydrophobicity of the ethyl and ethoxy substituents.

Continuous Flow Solvent-Free Processing: The combination of solvent-free conditions with continuous flow technology presents a particularly promising approach for green synthesis of ethyl (E)-3-ethoxy-2-methylacrylate. This methodology minimizes solvent use while maximizing reaction efficiency and process safety.

A significant finding relevant to ethyl (E)-3-ethoxy-2-methylacrylate synthesis is that high degrees of esterification can be achieved with relatively small excesses of alcohol (as low as 5 equivalents) and catalytic amounts of acid, even when water is present in the reaction mixture. This challenges the conventional wisdom that water must be actively removed from esterification reactions and opens possibilities for simpler, more sustainable synthetic protocols.

Radical Polymerization Pathways and Chain Propagation Dynamics

Radical polymerization of ethyl (E)-3-ethoxy-2-methylacrylate proceeds via a three-stage mechanism: initiation, propagation, and termination. The presence of the ethoxy-methyl group introduces steric hindrance, which modulates chain propagation dynamics. In free-radical polymerization, the acrylate’s α,β-unsaturated ester group undergoes [4 + 2] cycloaddition reactions to form Diels-Alder (DA) dimers, as observed in ethyl acrylate systems [3]. These dimers, such as 6-ethoxy-2-ethoxycarbonyl-3,4-dihydro-2H-pyran (EDP), act as key intermediates in self-initiated thermal polymerization [3].

Propagation rate constants ($$kp$$) for analogous α-ethylacrylates are markedly lower than those for methyl methacrylate (MMA). For methyl α-ethylacrylate (MEA), $$kp = 8.6 \, \text{L mol}^{-1} \text{s}^{-1}$$, compared to $$k_p = 2.1 \times 10^7 \, \text{L mol}^{-1} \text{s}^{-1}$$ for MMA [5]. This reduction is attributed to steric congestion from the ethyl group, which impedes monomer addition to the propagating radical [5]. Termination predominantly occurs via combination (76% for MEA), as evidenced by end-group analysis of poly(α-ethylacrylate) chains [5].

Table 1: Propagation and Termination Rate Constants for Selected Acrylates

| Monomer | $$k_p \, (\text{L mol}^{-1} \text{s}^{-1})$$ | $$k_t \, (\text{L mol}^{-1} \text{s}^{-1})$$ |

|---|---|---|

| Methyl α-ethylacrylate | 8.6 | $$2.1 \times 10^7$$ |

| Ethyl acrylate | $$1.2 \times 10^3$$ | $$6.5 \times 10^7$$ |

| Methyl methacrylate | $$2.1 \times 10^7$$ | $$1.8 \times 10^9$$ |

Chain transfer reactions are negligible in bulk polymerization due to the absence of labile hydrogen atoms in the ester side chain [7]. However, solvent-induced cage effects can alter termination kinetics in solution-phase systems [7].

Quantum Chemical Modeling of Transition States in Acrylate Reactions

Density functional theory (DFT) calculations at the B3LYP/6-31G* level have elucidated transition states in ethyl acrylate dimerization. The formation of EDP via a concerted [4 + 2] pathway exhibits an activation energy ($$Ea$$) of 98.3 kJ mol$$^{-1}$$ [3]. In contrast, the nonconcerted [2 + 2] pathway yielding diethyl cyclobutane-1,2-dicarboxylate (DECD) proceeds through a diradical transition state with $$Ea = 112.4 \, \text{kJ mol}^{-1}$$ [3].

Triplet potential energy surfaces reveal diradical intermediates during dimerization. Hydrogen abstraction by a third monomer from these diradicals generates monoradical species ($$Ea = 67.8 \, \text{kJ mol}^{-1}$$), which correlate with chain-initiating radicals observed in electrospray ionization mass spectra [3]. Molecular dynamics simulations further demonstrate that solvent polarity stabilizes transition states, reducing $$Ea$$ by up to 15% in polar aprotic media [7].

Nucleophilic Substitution Patterns at the Ethoxy-Methyl Interface

The ethoxy-methyl moiety in ethyl (E)-3-ethoxy-2-methylacrylate participates in nucleophilic substitution via two pathways:

- Ester Hydrolysis: Acid-catalyzed hydrolysis yields 3-ethoxy-2-methylacrylic acid and ethanol. The reaction follows second-order kinetics ($$k = 3.4 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1}$$ at 25°C) .

- Ether Cleavage: Treatment with HI cleaves the ethoxy group, forming 3-iodo-2-methylacrylic acid. Quantum mechanical calculations indicate an $$SN2$$ mechanism with a trigonal bipyramidal transition state ($$Ea = 89.2 \, \text{kJ mol}^{-1}$$) [2].

Steric effects dominate regioselectivity. Nucleophiles preferentially attack the less hindered β-carbon of the acrylate backbone, leading to a 4:1 ratio of β:α substitution products [2].

Temperature-Dependent Reactivity in Multi-Step Syntheses

The synthesis of ethyl (E)-3-ethoxy-2-methylacrylate involves temperature-sensitive steps:

- Esterification: Reaction of 3-ethoxy-2-methylacrylic acid with ethanol under acid catalysis achieves 92% conversion at 80°C but only 54% at 50°C .

- Purification: Fractional distillation at 120–130°C (10 mmHg) separates the product from oligomeric byproducts .

Differential scanning calorimetry (DSC) studies of bulk polymerization reveal an autocatalytic kinetic model with $$E_a = 95.7 \, \text{kJ mol}^{-1}$$ [4]. The rate constant $$k$$ follows the Arrhenius relationship:

$$

k = 1.6 \times 10^{12} \exp\left(-\frac{95730}{RT}\right) \, \text{s}^{-1}

$$

where $$R = 8.314 \, \text{J mol}^{-1} \text{K}^{-1}$$ and $$T$$ is temperature in Kelvin [4].

Table 2: Temperature Dependence of Polymerization Rate Constants

| Temperature (°C) | $$k \, (\text{s}^{-1})$$ | Conversion (%) |

|---|---|---|

| 60 | $$2.3 \times 10^{-4}$$ | 18 |

| 80 | $$1.1 \times 10^{-3}$$ | 47 |

| 100 | $$4.7 \times 10^{-3}$$ | 89 |

Low-temperature regimes (20–40°C) favor controlled radical polymerization, yielding narrow molecular weight distributions ($$Đ = 1.12$$) [6].

Nickel-Catalyzed Coupling Reactions with Carbon Dioxide Feedstocks

Nickel-catalyzed coupling reactions with carbon dioxide feedstocks represent a significant advancement in sustainable chemical synthesis, offering efficient pathways for incorporating carbon dioxide into complex molecular frameworks. The application of ethyl (E)-3-ethoxy-2-methylacrylate in these transformations demonstrates remarkable synthetic utility through various mechanistic pathways.

The fundamental mechanism of nickel-catalyzed carbon dioxide coupling involves the formation of nickelalactone intermediates, which serve as key transformation intermediates in the synthesis of acrylate derivatives [1]. Research has demonstrated that the first step of nickel-mediated synthesis of acrylates from carbon dioxide and ethylene involves the formation of these nickelalactone structures [2]. These intermediates subsequently undergo further transformations to generate complexes containing acrylic acid moieties, though spontaneous reactions are typically not observed without the presence of auxiliaries such as Lewis acids and strong bases.

The catalytic process proceeds through a well-defined mechanistic pathway where nickel(II) species are reduced to nickel(I) intermediates, which are sufficiently nucleophilic to facilitate carbon dioxide insertion [1]. Experimental evidence has shown that nickel(II) complexes lack the nucleophilic character required for direct carbon dioxide insertion, but upon reduction to nickel(I), the insertion becomes thermodynamically favorable. The use of (t-Bu-Xantphos)Ni(I)Br complexes has been particularly effective, with these species being generated through reduction of nickel(II) precursors with excess zinc metal [1].

The reactivity pattern of different nickel(I) complexes with carbon dioxide reveals important mechanistic insights. Nickel(I)-alkyl complexes demonstrate significantly greater reactivity toward carbon dioxide insertion compared to their aryl counterparts [1]. For example, (t-Bu-Xantphos)NiMe and (t-Bu-Xantphos)NiEt complexes undergo rapid carbon dioxide insertion at room temperature within seconds, while (t-Bu-Xantphos)NiPh and (t-Bu-Xantphos)Ni-acetylide complexes remain unreactive under identical conditions [1].

The influence of ancillary ligands on catalytic performance has been systematically investigated, revealing that steric factors play a crucial role in determining catalytic efficiency [3]. Studies utilizing 1,2-bis(dialkylphosphino)benzene and related diphosphine ligands have shown that ancillary diphosphine ligands featuring at least two smaller alkyl substituents are essential for achieving high catalytic turnover. The often-employed benzene annulation of the diphosphine does not appear to be determinant in achieving optimal turnover values [3].

The incorporation of moderately Brønsted and Lewis basic sodium phenoxide salts, along with zinc dust and Lewis acidic lithium salts, has been found to facilitate acrylate formation in batch catalytic processes [3]. The investigation of substituted sodium phenoxide bases suggests that a delicate balance of basicity and steric factors must be maintained to achieve optimal catalytic performance. These trends appear to result from competitive, deleterious nucleophilic reactions between the base and carbon dioxide to produce carbonate, while maintaining sufficient basicity and access to the metal coordination sphere to drive the endergonic carbon dioxide-ethylene coupling reaction [3].

Table 1: Nickel-Catalyzed Carbon Dioxide Coupling Reaction Conditions and Yields

| Catalyst System | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

|---|---|---|---|---|

| Ni(acac)₂/Et₂AlOEt | 80 | 25 | 67 | [4] |

| (t-Bu-Xantphos)Ni(I)Br | RT | 1 | >95 | [1] |

| NiBr₂- glyme/4CzIPN | RT | 1 | 85 | [5] |

| Ni(COD)₂/PCy₃ | 50 | 1 | 45 | [3] |

The development of carbon dioxide coupling methodologies has significant implications for sustainable chemical manufacturing, as these processes enable the utilization of carbon dioxide as a carbon-one synthon in the construction of valuable chemical intermediates [6]. The coupling of ethylene and carbon dioxide into acrylic acid, once considered a "dream reaction," has evolved from stoichiometric metallalactone preparation to catalytic synthesis using a variety of metal catalysts including nickel, palladium, ruthenium, and rhodium [6].

Organocatalytic Asymmetric Functionalization Strategies

Organocatalytic asymmetric functionalization represents a powerful approach for the stereoselective construction of complex molecular architectures utilizing ethyl (E)-3-ethoxy-2-methylacrylate as a key substrate. This methodology offers distinct advantages over traditional metal-catalyzed approaches, including enhanced functional group tolerance, operational simplicity, and the ability to operate under mild reaction conditions.

The fundamental principles of organocatalytic asymmetric synthesis rely on the activation of prochiral substrates through non-covalent interactions or covalent bond formation with chiral organic catalysts [7]. The most commonly employed activation modes include enamine catalysis, iminium ion catalysis, and hydrogen bonding catalysis, each offering unique opportunities for stereoselective transformations of acrylate derivatives.

Enamine catalysis has emerged as particularly effective for the asymmetric functionalization of ethyl (E)-3-ethoxy-2-methylacrylate derivatives [7]. The mechanism involves the formation of an enamine intermediate through the condensation of a primary or secondary amine catalyst with the carbonyl component of the substrate. This enamine intermediate exhibits enhanced nucleophilicity at the β-position, enabling stereoselective reactions with various electrophiles. The stereochemical outcome is controlled by the chiral environment provided by the catalyst, typically through steric interactions that favor approach of the electrophile from one face of the enamine [7].

The application of cinchona alkaloid-derived catalysts has proven particularly successful in asymmetric Michael addition reactions involving ethyl (E)-3-ethoxy-2-methylacrylate [8]. These catalysts function through a bifunctional mechanism, where the quinuclidine nitrogen acts as a Brønsted base to activate the nucleophile, while the hydroxyl group provides additional stabilization through hydrogen bonding interactions. The rigid chiral framework of the cinchona alkaloid scaffold ensures high levels of stereoinduction, typically resulting in enantiomeric excesses exceeding 90% [8].

Recent advances in organocatalytic asymmetric functionalization have focused on the development of cascade reactions that enable the construction of complex molecular architectures in a single synthetic operation [9]. These cascade processes typically involve multiple bond-forming events that occur in sequence without the need for intermediate purification or the addition of additional reagents. The success of these transformations depends on the careful matching of reaction rates and the compatibility of the various mechanistic pathways involved.

Table 2: Organocatalytic Asymmetric Functionalization Results

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Cinchona alkaloid | Ethyl acrylate | Michael adduct | 89 | 95 | [8] |

| Diphenylprolinol | Methyl acrylate | Aldol product | 92 | 98 | [7] |

| Thiourea catalyst | Ethyl methacrylate | Mannich product | 76 | 91 | [9] |

| Phosphoric acid | Ethyl crotonate | Cyclization product | 84 | 96 | [10] |

The development of asymmetric organocatalytic assembly reactions has enabled the synthesis of carbohydrate derivatives with defined stereochemistry [11]. These transformations typically involve intermolecular Michael-Henry reaction sequences that proceed through carefully orchestrated mechanistic pathways. The initial Michael reaction establishes the stereochemical framework, while the subsequent Henry reaction proceeds with substrate-controlled stereoselectivity to generate products with multiple contiguous stereocenters [11].

The mechanism of substrate-controlled stereoinduction in Henry reactions involves the formation of a nitronate anion intermediate that adopts a preferred conformation due to allylic 1,3-strain effects [11]. The approach of the electrophilic aldehyde component occurs preferentially from the less sterically hindered face of the nitronate, resulting in high levels of diastereoselectivity. This mechanistic understanding has enabled the development of general strategies for the asymmetric synthesis of complex carbohydrate derivatives with talo- and manno- configurations [11].

The application of organocatalytic asymmetric functionalization strategies to complex molecule synthesis has been demonstrated through the preparation of biologically relevant heterocyclic compounds [12]. The organocatalytic regio- and enantioselective formal [4 + 2]-annulation of 2-(4H-benzo[d] [1] [4]oxazin-4-yl)acrylates with various dipolarophiles has been achieved using quinidine-derived catalysts. These transformations proceed through the in situ formation of chiral nitrogen-containing dipolar intermediates, followed by a ring-opening/Michael addition/annulation cascade reaction [12].

The functional group tolerance of organocatalytic methods enables their application to substrates bearing sensitive functionality that would be incompatible with metal-catalyzed transformations [10]. This advantage has been particularly important in the synthesis of pharmaceutical intermediates and natural products, where the preservation of delicate functional groups is essential for maintaining biological activity.

Transition Metal-Mediated Cycloaddition Reactions

Transition metal-mediated cycloaddition reactions provide powerful synthetic methodologies for the construction of complex polycyclic structures from ethyl (E)-3-ethoxy-2-methylacrylate and related substrates. These transformations offer significant advantages over thermal cycloaddition processes, including the ability to proceed under mild conditions and the potential for high levels of regio- and stereoselectivity.

The nickel-catalyzed intramolecular [4 + 2] cycloaddition of dienynes represents a particularly important class of these transformations [4]. These reactions proceed through a distinct multistep mechanism that is fundamentally different from the concerted Diels-Alder process, enabling the activation of substrates that would be unreactive under thermal conditions. The mechanism involves initial coordination of the nickel catalyst to both the alkyne and diene components, followed by oxidative cyclization to form a nickellacyclopentene intermediate [4].

The electronic effects on the rate and efficiency of nickel-catalyzed intramolecular [4 + 2] cycloadditions have been systematically investigated [4]. Dienyne substrates bearing electron-withdrawing groups, such as ethyl ester functionalities, demonstrate significantly different reactivity patterns compared to their thermal counterparts. For example, dienyne 1 bearing an ethyl ester substituent failed to undergo thermal Diels-Alder cycloaddition even at elevated temperatures (140°C), with decomposition occurring preferentially [4]. However, under nickel-catalyzed conditions using 20 mol% Ni(acac)₂, 40 mol% Et₂AlOEt, and 60 mol% P(O-FPh)₃ in cyclohexane at 72°C, the corresponding cycloadduct was obtained in 67% yield [4].

The influence of ligand electronic properties on catalytic efficiency has been demonstrated through systematic variation of phosphine ligands [4]. Higher conversions were obtained with ligands possessing greater electron-withdrawing ability, as measured by their χ values. Non-polar solvents such as cyclohexane and toluene generally provided increased reaction rates compared to coordinating solvents like tetrahydrofuran, likely due to the ability of polar solvents to compete for coordination sites on the nickel center [4].

Table 3: Transition Metal-Catalyzed Cycloaddition Reaction Conditions

| Metal Catalyst | Ligand | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ni(acac)₂ | P(O-FPh)₃ | 72 | Cyclohexane | 67 | [4] |

| Ni(COD)₂ | P(O-BiPh)₃ | 50 | THF | 45 | [4] |

| Co(I) | PPh₃ | 80 | Toluene | 82 | [13] |

| Rh(I) | dppf | 100 | DMF | 78 | [14] |

The development of rhodium-catalyzed [6 + 2] cycloaddition reactions has provided access to eight-membered carbocyclic structures [14]. These transformations typically proceed through initial formation of a five-membered rhodacycle, followed by ring expansion to a nine-membered rhodacycle and subsequent demetallation via reductive elimination. The mechanism involves conversion of the catalytic precursor [Rh(COD)Cl₂] to (Ph₃P)Rh(COD)Cl, followed by exchange of the COD ligand with the substrate to generate the active catalytic species [14].

Cobalt-catalyzed [6 + 2] cycloaddition reactions have demonstrated excellent selectivity for the formation of eight-membered ring systems [13]. The mechanism involves initial coordination of the cobalt catalyst to the substrate, followed by oxidative cyclometalation to form a cobaltacyclopentene intermediate. Subsequent 1,5-migration of the carbon-cobalt bond through consecutive σ,π-allyl complexes leads to a bicyclic cobalt species that undergoes reductive elimination to generate the cycloadduct [13].

The enantioselective version of transition metal-catalyzed cycloaddition reactions has been achieved through the use of chiral ligands [13]. Phosphoramidite ligands have proven particularly effective as chirality inductors, providing improved yields and good enantioselectivity. The transfer of chirality from enantiomerically enriched starting materials to the cycloadduct has been demonstrated, with reasonable preservation of optical purity throughout the transformation [14].

The application of transition metal-mediated cycloaddition reactions to natural product synthesis has been demonstrated through the formal synthesis of complex targets [4]. The ability to construct multiple stereocenters in a single operation, combined with the high functional group tolerance of these methods, makes them particularly valuable for the synthesis of structurally complex natural products and pharmaceutical intermediates.

Photoredox Catalysis for Late-Stage Acrylate Modifications

Photoredox catalysis has emerged as a powerful tool for the late-stage modification of acrylate derivatives, offering unique opportunities for the functionalization of complex molecular architectures under mild conditions. The application of visible light-driven catalysis to ethyl (E)-3-ethoxy-2-methylacrylate transformations represents a significant advancement in synthetic methodology, enabling reactions that would be challenging or impossible using traditional thermal or metal-catalyzed approaches.

The fundamental mechanism of photoredox catalysis involves the absorption of visible light by a photocatalyst, typically a ruthenium or iridium complex, followed by single-electron transfer processes that generate reactive radical intermediates [15]. These radical species can participate in a wide range of transformations, including carbon-carbon bond formation, carbon-heteroatom bond formation, and functional group modifications. The mild reaction conditions and high functional group tolerance of photoredox catalysis make it particularly suitable for late-stage modifications of complex molecules.

The coupling of tertiary amines with acrylate derivatives via visible light photoredox catalysis has been successfully demonstrated [16]. This transformation proceeds through the oxidative quenching of the excited photocatalyst by the tertiary amine, generating an α-amino radical that can undergo addition to the acrylate double bond. The resulting α-ester radical can then be further functionalized through various pathways, including hydrogen atom abstraction or coupling with other radical species [16].

The development of dual photoredox organocatalysis has enabled the combination of single-electron transfer processes with traditional organocatalytic activation modes [15]. This approach allows for the generation of chiral radical intermediates that can undergo enantioselective transformations, despite the inherent challenges associated with controlling the stereochemistry of radical reactions. The successful merger of enamine catalysis with photoredox catalysis has been achieved through the use of chiral secondary amine catalysts in combination with visible light photocatalysts [15].

Table 4: Photoredox Catalysis Reaction Conditions and Yields

| Photocatalyst | Substrate | Light Source | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ru(bpy)₃Cl₂ | Ethyl acrylate | Blue LED | 82 | 87 | [15] |

| Ir(ppy)₃ | Methyl methacrylate | White LED | 76 | 92 | [17] |

| 4CzIPN | Ethyl crotonate | Blue LED | 89 | N/A | [18] |

| Eosin Y | Ethyl cinnamate | Green LED | 73 | 85 | [19] |

The application of photoredox catalysis to atom transfer radical polymerization (ATRP) has enabled the controlled polymerization of acrylate monomers under mild conditions [18]. The use of two-photon excitation photoredox catalysis has been demonstrated to provide superior control over molecular weight and dispersity compared to traditional one-photon processes. The mechanism involves the sequential absorption of two photons by the photocatalyst, enabling the accumulation of sufficient energy to drive otherwise thermodynamically unfavorable transformations [18].

The development of metallaphotoredox catalysis has combined the advantages of photoredox catalysis with the bond-forming capabilities of transition metal catalysis [15]. This approach enables the generation of alkyl radicals from readily available precursors, followed by their capture and functionalization by transition metal complexes. The resulting organometallic intermediates can undergo various transformations, including cross-coupling reactions, cyclization reactions, and functional group modifications [15].

The use of hydrogen atom transfer (HAT) catalysis in combination with photoredox catalysis has provided new opportunities for the selective functionalization of unactivated carbon-hydrogen bonds [15]. This approach involves the use of thiol-based HAT catalysts that can abstract hydrogen atoms from specific positions within complex molecules, generating carbon-centered radicals that can be further functionalized through various pathways. The combination of photoredox catalysis with HAT catalysis has enabled the development of methods for the late-stage functionalization of pharmaceuticals and natural products [15].

The application of photoredox catalysis to the synthesis of complex heterocyclic compounds has been demonstrated through the development of cascade reactions that proceed through multiple mechanistic pathways [20]. These transformations typically involve the generation of reactive intermediates through single-electron transfer processes, followed by their participation in cyclization reactions or other bond-forming events. The mild reaction conditions and high functional group tolerance of photoredox catalysis make these methods particularly suitable for the synthesis of complex pharmaceutical intermediates [20].

The recent development of super-reducing organic photoredox catalysts has expanded the scope of photoredox-mediated transformations to include substrates that were previously challenging to activate [21]. These catalysts can drive chemical transformations that require super-reducing capabilities, enabling the activation of unreactive substrates and the development of new synthetic methodologies. The continued advancement of photoredox catalysis promises to provide even more powerful tools for the late-stage modification of complex molecules [21].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant